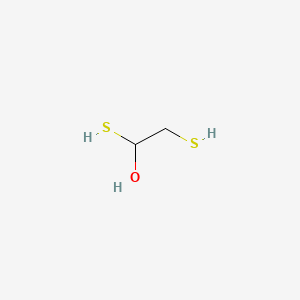

1,2-Bis(sulfanyl)ethan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

342613-61-0 |

|---|---|

Molecular Formula |

C2H6OS2 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

1,2-bis(sulfanyl)ethanol |

InChI |

InChI=1S/C2H6OS2/c3-2(5)1-4/h2-5H,1H2 |

InChI Key |

BLZZZKRZBASJPP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)S)S |

Origin of Product |

United States |

Foundational & Exploratory

1,2-Bis(sulfanyl)ethan-1-ol chemical properties and structure

An In-depth Technical Guide to 1,2-Ethanedithiol: Chemical Properties, Structure, and Applications

Disclaimer: The user query specified "1,2-Bis(sulfanyl)ethan-1-ol". However, extensive database searches indicate that this is likely a misnomer for the well-documented compound 1,2-Ethanedithiol . This guide will focus on the chemical properties, structure, and applications of 1,2-Ethanedithiol.

Introduction

1,2-Ethanedithiol, also known as ethane-1,2-dithiol or dithioglycol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1] It is a colorless liquid with a strong, characteristic odor often compared to rotten cabbage.[2] This compound serves as a crucial building block in organic synthesis and as an effective ligand for metal ions.[2][3] Its utility is primarily derived from the presence of two thiol (-SH) functional groups on adjacent carbon atoms, which allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural identity of 1,2-Ethanedithiol is well-defined by various chemical identifiers.

| Identifier | Value |

| IUPAC Name | ethane-1,2-dithiol[4] |

| Synonyms | 1,2-Dimercaptoethane, Dithioglycol, Ethylene mercaptan[4] |

| Molecular Formula | C₂H₆S₂[1] |

| SMILES String | C(CS)S[4] |

| InChI Key | VYMPLPIFKRHAAC-UHFFFAOYSA-N[1] |

| CAS Number | 540-63-6[1] |

2D Structure:

Physicochemical Properties

The physical and chemical properties of 1,2-Ethanedithiol are summarized in the table below.

| Property | Value |

| Molecular Weight | 94.20 g/mol [4] |

| Appearance | Colorless liquid[2] |

| Density | 1.123 g/cm³[2] |

| Melting Point | -41 °C (-42 °F; 232 K)[2] |

| Boiling Point | 146 °C (295 °F; 419 K)[2] |

| Solubility in water | Slightly soluble[2] |

| Solubility in other solvents | Good solubility in most organic solvents[2] |

| Acidity (pKa) | ≈11[2] |

| Refractive Index (n_D^20) | 1.5589 (D-line, 25 °C)[2] |

Experimental Protocols

Synthesis of 1,2-Ethanedithiol

A common laboratory-scale synthesis of 1,2-Ethanedithiol involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[2][4]

Methodology: Thiourea Alkylation-Hydrolysis [5]

-

Reaction of 1,2-Dibromoethane with Thiourea: A mixture of 1,2-dibromoethane and thiourea is refluxed in a suitable solvent, such as ethanol. This reaction forms the intermediate ethylene diisothiuronium bromide.

-

Hydrolysis: The isolated isothiuronium salt is then hydrolyzed with a strong base, like potassium hydroxide, by boiling under reflux. This step liberates the free dithiol and ammonia.

-

Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid. The 1,2-Ethanedithiol is then isolated by steam distillation.

-

Purification: The collected oily product is separated from the aqueous distillate, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.

A visual representation of this synthesis workflow is provided below.

Protection of Carbonyl Groups: Formation of 1,3-Dithiolanes

1,2-Ethanedithiol is widely used to protect aldehydes and ketones by converting them into 1,3-dithiolanes.[2][6] This protection is stable under both acidic and basic conditions, and the carbonyl group can be regenerated when needed.

Methodology: Thioacetalization [7]

-

Reaction Setup: The carbonyl compound and 1,2-Ethanedithiol (typically in slight excess) are dissolved in an inert solvent.

-

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, yttrium triflate) is added to the mixture.[7]

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The formation of water as a byproduct drives the reaction to completion, and its removal (e.g., by a Dean-Stark apparatus) can increase the yield.

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the 1,3-dithiolane product is isolated by extraction and purified by chromatography or distillation.

The logical relationship for this protective chemistry is illustrated below.

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy, reactive species can be generated during the cleavage of protecting groups from certain amino acid side chains (e.g., tryptophan, cysteine, methionine).[8][9] 1,2-Ethanedithiol is often included in the cleavage cocktail as a scavenger to trap these reactive species, thereby preventing undesired side reactions and protecting the integrity of the synthesized peptide.[8][10][11]

Methodology: Use as a Scavenger in Peptide Cleavage [11]

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically containing a strong acid like trifluoroacetic acid (TFA) and a mixture of scavengers. A common combination is TFA, water, triisopropylsilane (TIS), and 1,2-Ethanedithiol (EDT).

-

Peptide Cleavage: The peptide-bound resin is treated with the freshly prepared cleavage cocktail.

-

Incubation: The mixture is gently agitated for a specified period (e.g., 2-3 hours) to ensure complete cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage mixture using a cold ether, collected by centrifugation or filtration, and then washed to remove residual scavengers and byproducts.

Reactivity and Applications in Drug Development

The chemical reactivity of 1,2-Ethanedithiol is dominated by its two thiol groups. It can undergo oxidation to form cyclic disulfides and other oligomers.[4] As a bidentate ligand, it readily forms stable complexes with a variety of metal ions.[2]

In the context of drug development, the primary application of 1,2-Ethanedithiol is as a versatile building block and protecting agent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of 1,3-dithiolanes from aldehydes allows for the introduction of a nucleophilic carbon center after deprotonation, enabling carbon-carbon bond formation, a key step in the synthesis of many drug candidates.[4] Furthermore, its role as a scavenger in peptide synthesis is critical for the production of high-purity therapeutic peptides.[10]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,2-Ethanedithiol [chemeurope.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. peptide.com [peptide.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Proposed Synthesis of 1,2-Bis(sulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(sulfanyl)ethan-1-ol is a dithiol compound of interest due to its structural similarity to known chelating agents and biologically active molecules. The presence of two thiol groups and a primary alcohol suggests potential applications in areas such as heavy metal chelation, as a precursor for sulfur-containing heterocycles, and in the development of novel therapeutic agents. This document outlines a proposed synthetic pathway, including a detailed hypothetical protocol and the underlying reaction mechanism.

Proposed Synthesis of this compound

A robust and high-yielding approach to the synthesis of this compound can be envisioned starting from 2-bromoethanol. This two-step process involves the initial formation of 2-(acetylthio)ethan-1-ol, followed by the conversion of the hydroxyl group to a second thiol via a thioacetate intermediate and subsequent hydrolysis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed two-step synthesis of this compound. Yields are estimated based on similar transformations reported in the literature for analogous substrates.

| Step | Reactant 1 | Reactant 2 | Solvent | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |

| 1 | 2-Bromoethanol | Potassium Thioacetate | Ethanol | 2-(Acetylthio)ethan-1-ol | 120.17 | 12.02 | 85-95 |

| 2 | 2-(Acetylthio)ethan-1-ol | Thiourea & PBr₃ | Acetonitrile | S-(2-(acetylthio)ethyl) isothiouronium bromide | 301.26 | 30.13 | 80-90 |

| 3 | S-(2-(acetylthio)ethyl) isothiouronium bromide | Sodium Hydroxide | Water/Ethanol | This compound | 110.21 | 11.02 | 90-98 (Hydrolysis) |

*Assuming a starting scale of 0.1 mol of 2-bromoethanol.

Experimental Protocols

Step 1: Synthesis of 2-(Acetylthio)ethan-1-ol

Materials:

-

2-Bromoethanol (12.5 g, 0.1 mol)

-

Potassium thioacetate (12.5 g, 0.11 mol)

-

Absolute Ethanol (200 mL)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium thioacetate (12.5 g, 0.11 mol) and absolute ethanol (200 mL).

-

Stir the mixture at room temperature until the potassium thioacetate is fully dissolved.

-

Add 2-bromoethanol (12.5 g, 0.1 mol) dropwise to the solution over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(acetylthio)ethan-1-ol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

-

2-(Acetylthio)ethan-1-ol (from Step 1)

-

Phosphorus tribromide (PBr₃)

-

Thiourea

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-(acetylthio)ethan-1-ol in anhydrous acetonitrile.

-

Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) to convert the hydroxyl group to a bromide.

-

In a separate flask, dissolve thiourea in ethanol.

-

Add the ethanolic thiourea solution to the reaction mixture containing the newly formed S-(2-bromoethyl) ethanethioate.

-

Stir the reaction at room temperature overnight to form the isothiouronium salt intermediate.

-

Remove the solvent under reduced pressure.

-

To the resulting crude isothiouronium salt, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze both the thioacetate and the isothiouronium salt.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and the overall experimental workflow.

Caption: Proposed SN2 reaction mechanism for the synthesis of 2-(acetylthio)ethan-1-ol.

Caption: Proposed multi-step conversion of 2-(acetylthio)ethan-1-ol to the final product.

Caption: Overall experimental workflow for the proposed synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no published data on the specific signaling pathways modulated by this compound or its direct biological activities. It is hypothesized that, like other dithiols, it may interact with cellular redox systems and potentially act as a chelating agent for metal ions, which could influence various metalloenzyme-dependent signaling cascades. Further research is required to elucidate its biological role.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of this compound. The proposed two-step synthesis, starting from 2-bromoethanol, utilizes well-established and reliable chemical transformations. The provided protocols and diagrams are intended to serve as a foundational resource for researchers aiming to synthesize and investigate this novel dithiol compound. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

An In-depth Technical Guide to Dithiol-Containing Ethane Derivatives

Introduction

The compound specified as "1,2-Bis(sulfanyl)ethan-1-ol" (HS-CH(OH)-CH₂-SH) is not a commonly recognized chemical entity with established physical and chemical data in the public domain. It is likely a novel compound or a less common derivative. This guide provides a comprehensive overview of two closely related and extensively studied compounds: 2-Mercaptoethanol and 1,2-Ethanedithiol . These compounds share significant structural and functional similarities with the requested molecule and are of considerable interest to researchers, scientists, and drug development professionals. 2-Mercaptoethanol features a single thiol and a single hydroxyl group, while 1,2-Ethanedithiol possesses two thiol groups. Understanding their properties provides a strong predictive foundation for the behavior of similar structures.

2-Mercaptoethanol (β-Mercaptoethanol)

2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a chemical compound with the formula HOCH₂CH₂SH.[1][2][3] It is a bifunctional molecule containing both a hydroxyl and a thiol group.[4] This structure makes it a potent reducing agent widely used in biochemical and molecular biology applications to reduce disulfide bonds in proteins.[2][4][5][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Mercaptoethanol is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₆OS | [1][8] |

| Molecular Weight | 78.13 g/mol | [1][4][9] |

| Appearance | Clear, colorless to light yellow liquid with a strong, unpleasant odor | [9][10][11] |

| Boiling Point | 157-158 °C | [1][2][8][10] |

| Melting Point | -100 °C | [1][10][12] |

| Density | 1.114 g/cm³ at 20 °C | [1][10][12] |

| Solubility | Miscible with water, alcohol, ether, and benzene | [1][11] |

| pKa | 9.643 - 9.72 | [1][9][10] |

| Refractive Index (n₂₀/D) | 1.4996 - 1.500 | [1][10] |

| Vapor Pressure | 1 mmHg at 20 °C | [10][13] |

| Flash Point | 68 °C (154 °F) | [1] |

Chemical Reactivity and Applications

2-Mercaptoethanol's primary chemical reactivity stems from its thiol group, which makes it a potent reducing agent.[4][6] It is widely used to cleave disulfide bonds in proteins, thereby denaturing them and disrupting their tertiary and quaternary structures.[2][5][7] This is a crucial step in protein analysis techniques like SDS-PAGE.[3][11][13]

It also acts as a biological antioxidant, protecting cells from damage by scavenging hydroxyl radicals and other reactive oxygen species.[1][2][4][6][14] In organic synthesis, it can react with aldehydes and ketones to form oxathiolanes, which can serve as protecting groups.[7]

Experimental Protocols

Synthesis of 2-Mercaptoethanol

2-Mercaptoethanol is synthesized industrially by the reaction of ethylene oxide with hydrogen sulfide.[1][2][14]

-

Reaction: C₂H₄O + H₂S → HOCH₂CH₂SH

-

Procedure: This reaction is typically catalyzed by thiodiglycol or various zeolites.[14] The reactants are passed through a catalytic bed at a controlled temperature and pressure to yield 2-Mercaptoethanol.

Diagrams

Caption: Reduction of a protein disulfide bond by 2-Mercaptoethanol.

1,2-Ethanedithiol

1,2-Ethanedithiol, also known as EDT or dithioglycol, is an organosulfur compound with the formula HSCH₂CH₂SH.[15][16] It is a colorless liquid with a very strong and unpleasant odor.[15] In organic synthesis, it is a common building block and an excellent ligand for metal ions.[15][16]

Physical and Chemical Properties

The key physical and chemical properties of 1,2-Ethanedithiol are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₆S₂ | [15][16] |

| Molecular Weight | 94.19 g/mol | [15][17] |

| Appearance | Colorless liquid with a characteristic odor | [15][16][17] |

| Boiling Point | 144-146 °C | [15][17][18] |

| Melting Point | -41 °C | [15][17][18] |

| Density | 1.123 g/cm³ at 25 °C | [15][17] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [15][16][17] |

| pKa | ~11 | [15][16] |

| Refractive Index (n₂₀/D) | 1.558 | [15][17] |

| Vapor Pressure | 4.8 mmHg at 20 °C | [18] |

| Flash Point | 44 °C (111.2 °F) |

Chemical Reactivity and Applications

1,2-Ethanedithiol is widely used in organic chemistry to protect aldehydes and ketones by converting them into 1,3-dithiolanes.[15][16] These dithiolanes are stable to a wide range of reaction conditions but can be readily converted back to the original carbonyl group. The methyne proton of a dithiolane derived from an aldehyde can be deprotonated and the resulting carbanion can be alkylated, making 1,2-ethanedithiol a key reagent in umpolung chemistry.[15][16] It is also used as a scavenger in peptide synthesis.[15]

Experimental Protocols

Synthesis of 1,2-Ethanedithiol

A common laboratory synthesis involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[19]

-

Step 1: Formation of the Diisothiuronium Salt

-

Reactants: 1,2-dibromoethane and thiourea in ethanol.

-

Procedure: A mixture of thiourea in ethanol is heated to reflux, and 1,2-dibromoethane is added. A vigorous exothermic reaction occurs, leading to the precipitation of ethylene diisothiuronium bromide. The salt is collected by filtration.[19]

-

-

Step 2: Hydrolysis

-

Reactants: Ethylene diisothiuronium bromide and a strong base (e.g., potassium hydroxide).

-

Procedure: The diisothiuronium salt is boiled under reflux with an aqueous solution of potassium hydroxide. Ammonia is evolved during this period. The reaction mixture is then acidified, and the 1,2-ethanedithiol is isolated by steam distillation.[19]

-

Diagrams

Caption: Synthetic pathway for 1,2-Ethanedithiol from 1,2-Dibromoethane.

Caption: Formation of a 1,3-dithiolane from a ketone and 1,2-ethanedithiol.

Conclusion

References

- 1. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 2. 2-Mercaptoethanol [chemeurope.com]

- 3. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. biocompare.com [biocompare.com]

- 6. Reducing agent - 2-Mercaptoethanol Biotrend [biotrend.com]

- 7. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 8. CAS RN 60-24-2 | Fisher Scientific [fishersci.com]

- 9. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 60-24-2 CAS MSDS (2-Mercaptoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. mpbio.com [mpbio.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. β巯基乙醇,分子生物学级 A disulfide-reducing agent. | Sigma-Aldrich [sigmaaldrich.com]

- 14. BETA-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 15. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 16. 1,2-Ethanedithiol [chemeurope.com]

- 17. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 18. parchem.com [parchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Functional Analysis of 2-Mercaptoethanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-mercaptoethanol (β-mercaptoethanol), a widely utilized reducing agent in biomedical research and pharmaceutical development. Due to the ambiguous nomenclature of "1,2-Bis(sulfanyl)ethan-1-ol," this document focuses on the well-characterized compound 2-mercaptoethanol. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented alongside tabulated spectral data for easy reference. Furthermore, this guide illustrates key functional roles of 2-mercaptoethanol, including its mechanism of action in reducing protein disulfide bonds, its application in cell culture workflows, and its involvement in apoptosis signaling pathways, through detailed diagrams generated using Graphviz (DOT language). This document is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on 2-mercaptoethanol.

Introduction

2-Mercaptoethanol (2-ME), with the chemical formula HOCH₂CH₂SH, is a thiol compound that serves as a potent reducing agent. Its utility in scientific research is extensive, primarily due to its ability to cleave disulfide bonds in proteins, thereby denaturing them and preventing oxidation of free sulfhydryl residues.[1][2] This property is crucial in various applications, including protein analysis, enzyme assays, and RNA isolation, where it is used to irreversibly denature ribonucleases.[1] Additionally, 2-mercaptoethanol is a critical supplement in cell culture media, where it is required for the in vitro production of T-cell growth factors.[3] This guide provides a detailed compilation of its spectroscopic data and methodologies for its characterization, alongside visual representations of its functional roles.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-mercaptoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-mercaptoethanol are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2-Mercaptoethanol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Instrument Frequency |

| 3.71 | dt | HO-CH₂ | CDCl₃ | 200 MHz[4] |

| 2.70 | dt | HS-CH₂ | CDCl₃ | 200 MHz[4] |

| 2.18 | s | OH | CDCl₃ | 200 MHz[4] |

| 1.38 | t | SH | CDCl₃ | 200 MHz[4] |

Table 2: ¹³C NMR Spectroscopic Data for 2-Mercaptoethanol

| Chemical Shift (δ, ppm) | Assignment | Solvent | Instrument Frequency |

| 63.41 | HO-C H₂ | CDCl₃ | 300 MHz[4] |

| 26.71 | HS-C H₂ | CDCl₃ | 300 MHz[4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-mercaptoethanol are listed below.

Table 3: IR Spectroscopic Data for 2-Mercaptoethanol

| Wavenumber (cm⁻¹) | Assignment |

| ~3340 | O-H stretch (broad) |

| ~2930 | C-H stretch |

| ~2550 | S-H stretch |

| ~1420 | O-H bend |

| ~1050 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass spectral data for 2-mercaptoethanol are provided below.

Table 4: Mass Spectrometry Data for 2-Mercaptoethanol

| m/z | Relative Intensity (%) | Assignment |

| 78 | 45 | [M]⁺ (Molecular Ion) |

| 61 | 100 | [M - SH]⁺ |

| 47 | 85 | [CH₂SH]⁺ |

| 31 | 75 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-mercaptoethanol.

NMR Spectroscopy

Instrumentation: A Varian UNITY Inova 500 MHz spectrometer (or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.[5]

Sample Preparation:

-

Prepare a solution of 2-mercaptoethanol in a deuterated solvent (e.g., CDCl₃ or D₂O) at a concentration of approximately 5-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat 2-mercaptoethanol between two salt plates (e.g., NaCl or KBr).[6]

-

Gently press the plates together to form a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Sample Preparation (KBr Pellet - for less volatile samples):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disk.[7]

-

Place the KBr disk in the sample holder of the spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used for volatile compounds like 2-mercaptoethanol.

Sample Introduction:

-

Introduce a small amount of the sample into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet for separation from a mixture.

Data Acquisition:

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each fragment, generating a mass spectrum.

Functional Roles and Visualizations

The following diagrams illustrate key mechanisms and workflows involving 2-mercaptoethanol.

Caption: Mechanism of disulfide bond reduction by 2-mercaptoethanol.

Caption: Workflow for using 2-mercaptoethanol in T-cell culture.

Caption: Apoptosis signaling pathway induced by 2-mercaptoethanol withdrawal.

References

- 1. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 2. Reducing agent - 2-Mercaptoethanol Clinisciences [clinisciences.com]

- 3. Requirement of 2-mercaptoethanol for in vitro growth factor production by T cells and vulnerability of the response to age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unict.it [iris.unict.it]

- 6. webassign.net [webassign.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Navigating the Physicochemical Landscape of 1,2-Bis(sulfanyl)ethan-1-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 1,2-Bis(sulfanyl)ethan-1-ol, a unique dithiol compound with potential applications in various scientific and pharmaceutical domains. Due to a lack of specific experimental data for this compound in publicly available literature, this document leverages data from structurally analogous compounds, namely 2-mercaptoethanol and 1,2-ethanedithiol, to infer its physicochemical properties. Furthermore, this guide furnishes detailed experimental protocols for the systematic evaluation of its solubility in diverse solvents and its stability under various conditions, which are crucial for its handling, formulation, and application.

Introduction

This compound, with its vicinal thiol groups and a primary alcohol, presents a unique chemical structure that suggests a range of potential applications, from a metal-chelating agent to a building block in organic synthesis and drug development. The presence of two reactive thiol groups and a polar hydroxyl group on a small carbon backbone implies a distinct solubility and stability profile. Understanding these fundamental properties is paramount for any researcher or professional intending to work with this compound. This guide aims to provide a foundational understanding of these characteristics and the methodologies to empirically determine them.

Inferred Physicochemical Properties

The properties of this compound are inferred from its close structural relatives, 2-mercaptoethanol (possessing one hydroxyl and one thiol group) and 1,2-ethanedithiol (possessing two thiol groups).

Inferred Solubility Profile

The solubility of an organic compound is largely dictated by its ability to form favorable interactions with the solvent molecules. The principle of "like dissolves like" is a useful guide.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydroxyl group in 2-mercaptoethanol confers it miscibility with water and other polar protic solvents through hydrogen bonding.[1][2][3][4] Similarly, the two thiol groups in 1,2-ethanedithiol contribute to some polarity, rendering it slightly miscible with water.[5] Therefore, this compound, possessing both a hydroxyl group and two thiol groups, is expected to be highly soluble in polar solvents.

-

Apolar Solvents (e.g., Benzene, Hexane): 1,2-Ethanedithiol is miscible with benzene and ether.[5][6] This suggests that the ethyl backbone and the sulfur atoms contribute to some nonpolar character. 2-mercaptoethanol is also soluble in benzene and ether.[1][3] Consequently, this compound is anticipated to exhibit at least moderate solubility in a range of apolar organic solvents.

-

Other Organic Solvents (e.g., Acetone, Ether): Both 1,2-ethanedithiol and 2-mercaptoethanol are soluble in acetone and ether.[5][6] It is therefore highly probable that this compound will also be soluble in these common organic solvents.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | Presence of a hydroxyl group and two thiol groups capable of hydrogen bonding. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | Expected to be a good solvent for polar molecules. |

| Apolar | Benzene, Toluene, Hexane | Moderate to Low | The small hydrocarbon backbone provides some nonpolar character. |

| Ethers | Diethyl ether | High | Based on the solubility of structural analogs. |

Inferred Stability Profile

The stability of this compound will be largely influenced by the reactivity of its thiol groups. Thiols are susceptible to oxidation, which can be influenced by several factors.

-

Oxidation: The primary degradation pathway for thiols is oxidation to disulfides, and further to sulfenic, sulfinic, and sulfonic acids.[7] This process can be accelerated by the presence of oxygen, especially at alkaline pH.[1] Solutions of thiol-containing compounds are therefore more stable at acidic to neutral pH. For instance, the half-life of dithiothreitol (DTT), another dithiol, is significantly shorter at pH 8.5 compared to pH 6.5.[8] The presence of metal ions, such as copper (II), can also catalyze the oxidation of thiols.[9]

-

Effect of pH: The stability of thiol groups is pH-dependent. At higher pH values, the thiolate anion (R-S⁻) is formed, which is more susceptible to oxidation. The pKa of the thiol groups in this compound is expected to be in the range of 9-11, similar to other alkyl thiols.[10] Therefore, solutions of this compound will be more stable at pH values below 8.

-

Temperature and Light: Elevated temperatures and exposure to UV light can promote the degradation of thiol compounds.[9] For long-term storage, it is advisable to keep the compound in a cool, dark place.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

A common and straightforward method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, hexane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant. To remove any suspended solids, the supernatant should be centrifuged or filtered through a syringe filter compatible with the solvent.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry (after derivatization if necessary).[11][12][13][14]

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination:

References

- 1. mpbio.com [mpbio.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. BETA-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 4. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 5. 1,2-Ethanedithiol, 98+% | Fisher Scientific [fishersci.ca]

- 6. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. osti.gov [osti.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Thermochemical Data of 1,2-Bis(sulfanyl)ethan-1-ol and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the request for thermochemical data for 1,2-Bis(sulfanyl)ethan-1-ol. A thorough search of publicly available chemical databases and literature reveals a significant lack of experimentally determined thermochemical data for this specific compound. To provide valuable context and a basis for estimation, this document presents a comprehensive compilation of available thermochemical and physical data for two closely related structural isomers and analogues: 2-Mercaptoethanol and 1,2-Ethanedithiol. Furthermore, this guide outlines established experimental and computational methodologies for the determination of thermochemical properties of organosulfur compounds. A generalized experimental workflow for such a determination is also visualized.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and two thiol groups. Its structure suggests potential applications in areas such as coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis. A fundamental understanding of its thermodynamic properties is crucial for process development, reaction engineering, and computational modeling. However, as of the date of this report, specific experimental thermochemical data, including enthalpy of formation, entropy, and heat capacity for this compound, are not available in prominent databases such as the NIST WebBook or PubChem.

This guide, therefore, provides a detailed summary of the available data for 2-Mercaptoethanol and 1,2-Ethanedithiol. This information can serve as a valuable reference for estimating the properties of the target compound.

Thermochemical and Physical Data of Related Compounds

The following tables summarize the available quantitative data for 2-Mercaptoethanol and 1,2-Ethanedithiol.

Table 1: Thermochemical Data for 1,2-Ethanedithiol (CAS: 540-63-6) [1][2][3][4]

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -9.3 ± 1.1 | kJ/mol | [2] |

| Enthalpy of Vaporization (298.15 K) | 10.68 | kcal/mol | [5] |

Table 2: Physical Properties of 1,2-Ethanedithiol (CAS: 540-63-6) [1][6][7][8]

| Property | Value | Units |

| Molecular Weight | 94.20 | g/mol |

| Boiling Point | 144-146 | °C |

| Melting Point | -41 | °C |

| Density (25 °C) | 1.123 | g/mL |

| Refractive Index (20 °C) | 1.558 |

Table 3: Physical Properties of 2-Mercaptoethanol (CAS: 60-24-2) [9][10][11][12]

| Property | Value | Units |

| Molecular Weight | 78.13 | g/mol |

| Boiling Point | 157 | °C |

| Melting Point | -100 | °C |

| Density (20 °C) | 1.1143 | g/cm³ |

| Vapor Pressure (20 °C) | 1 | mmHg |

| Refractive Index (20 °C) | 1.500 |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organosulfur compounds requires specialized experimental techniques due to the potential for complex combustion chemistry. The primary methods employed are combustion calorimetry for determining the enthalpy of formation and various techniques for measuring heat capacity and entropy.

Determination of Enthalpy of Formation via Combustion Calorimetry

A common and accurate method for determining the standard enthalpy of formation of organic compounds is combustion calorimetry.[13][14][15][16] For sulfur-containing compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the corrosive nature of the sulfur oxide products.[17]

Generalized Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the liquid compound (e.g., this compound) is encapsulated in a sulfur-free container, such as a polyester bag or a gelatin capsule.

-

Calorimeter Setup: The sample is placed in the platinum crucible inside the bomb calorimeter. A known amount of water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with a high purity of oxygen.

-

Combustion: The bomb is placed in a calorimeter jacket containing a known mass of water. The temperature of the water is monitored until it reaches a steady state. The sample is then ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a final steady temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system (C_sys) is determined through a separate calibration experiment, typically by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the reaction (q_rxn) is calculated from the temperature change (ΔT) and C_sys.

-

Correction Factors: Corrections are applied for the heat of combustion of the container, the fuse wire, and for the formation of nitric acid and sulfuric acid from residual nitrogen and the sulfur in the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of reaction. The standard enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).[18]

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.[19][20][21] High-level ab initio quantum chemical methods, such as G3 or CBS-QB3, can be used to calculate the gas-phase enthalpy of formation.[19][21]

Generalized Computational Protocol:

-

Geometry Optimization: The molecular geometry of the compound is optimized using a suitable level of theory, for example, B3LYP with a large basis set.

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to obtain a more accurate electronic energy.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or isodesmic reactions, which involve well-characterized reference compounds to minimize computational errors.[17][21]

Visualizations

Logical Workflow for Experimental Determination of Enthalpy of Formation

The following diagram illustrates the general workflow for the experimental determination of the standard enthalpy of formation of a liquid organosulfur compound using combustion calorimetry.

Structural Comparison of Related Compounds

The following diagram illustrates the structural relationship between the target compound, this compound, and the two related compounds for which data is available.

Conclusion

While direct experimental thermochemical data for this compound is currently unavailable in the public domain, this guide provides a valuable starting point for researchers by presenting comprehensive data for the closely related compounds, 2-Mercaptoethanol and 1,2-Ethanedithiol. The outlined experimental and computational protocols offer a clear path forward for the determination of the thermochemical properties of the target compound. It is recommended that future work focus on either the experimental determination of these values or the use of high-level computational chemistry to provide reliable estimates, which would be of significant benefit to the scientific community.

References

- 1. 1,2-Ethanedithiol [webbook.nist.gov]

- 2. 1,2-Ethanedithiol [webbook.nist.gov]

- 3. 1,2-Ethanedithiol (CAS 540-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,2-Ethanedithiol [webbook.nist.gov]

- 5. 1,2-Ethanedithiol [webbook.nist.gov]

- 6. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 8. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 9. Ethanol, 2-mercapto- (CAS 60-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. mdpi.com [mdpi.com]

- 14. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 15. web.colby.edu [web.colby.edu]

- 16. The Enthalpy of Formation of MoF6(ℓ) by Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Modeling the gas-phase thermochemistry of organosulfur compounds [biblio.ugent.be]

- 21. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 1,2-Bis(sulfanyl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2-Bis(sulfanyl)ethan-1-ol (also known as 2-mercaptoethanol or HOCH2CH2SH) through the lens of quantum chemical calculations. Understanding the conformational landscape, electronic properties, and vibrational signatures of this molecule is crucial for its application in various fields, including drug development, biochemistry, and materials science. This document summarizes key computational findings and outlines the methodologies used to obtain them, offering a valuable resource for researchers working with this versatile thiol compound.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and a thiol (-SH) group. This unique structure allows for a range of interactions, including intramolecular hydrogen bonding, which significantly influences its chemical behavior and reactivity. Quantum chemical calculations provide a powerful tool to elucidate the intricate details of its molecular structure, stability of different conformers, and spectroscopic properties. This guide focuses on the theoretical studies that have explored these aspects, offering a foundational understanding for experimental and applied research.

Computational Methodologies

The insights presented in this guide are derived from high-level quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These methods have been proven to provide reliable results for the conformational analysis and spectroscopic characterization of molecules similar to this compound.

Software and Theoretical Models

A common choice for these calculations is the Gaussian suite of programs. The theoretical models typically used include:

-

DFT: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for its balance of accuracy and computational cost.

-

MP2: Second-order Møller-Plesset perturbation theory is a widely used ab initio method that accounts for electron correlation.

Basis Sets

To accurately describe the electronic structure of sulfur-containing compounds, augmented correlation-consistent basis sets are often employed. A prevalent choice is the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set, which includes diffuse functions to properly model non-covalent interactions like hydrogen bonds.

Computational Workflow

The general workflow for the quantum chemical analysis of this compound involves the following steps:

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

Conformational Analysis

The presence of two rotatable bonds (C-C and C-O) in this compound leads to several possible conformers. Theoretical studies have focused on identifying the most stable geometries and the energetic differences between them. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding.

Evidence from vibrational overtone spectroscopy, supported by computational studies on the closely related 2-mercaptoethanol, suggests the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the sulfur atom (OH···S) in certain conformations. This interaction plays a significant role in stabilizing these particular geometries.

Optimized Geometries

The tables below summarize the calculated key geometrical parameters for a representative stable conformer of this compound. These values are typically obtained from geometry optimizations at the B3LYP/aug-cc-pVTZ or MP2/aug-cc-pVTZ level of theory.

Table 1: Selected Bond Lengths

| Bond | Calculated Length (Å) |

| O-H | 0.96 - 0.97 |

| C-O | 1.42 - 1.43 |

| C-C | 1.52 - 1.53 |

| C-S | 1.82 - 1.83 |

| S-H | 1.34 - 1.35 |

Table 2: Selected Bond Angles

| Angle | Calculated Angle (°) |

| H-O-C | 107 - 109 |

| O-C-C | 110 - 112 |

| C-C-S | 113 - 115 |

| C-S-H | 96 - 98 |

Table 3: Selected Dihedral Angles

| Dihedral Angle | Calculated Angle (°) |

| H-O-C-C | Varies by conformer |

| O-C-C-S | Varies by conformer |

| C-C-S-H | Varies by conformer |

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as true minima (no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3600 - 3650 | O-H stretch |

| ν(S-H) | 2550 - 2600 | S-H stretch |

| δ(C-H) | 1400 - 1500 | C-H bending |

| ν(C-O) | 1000 - 1100 | C-O stretch |

| ν(C-S) | 650 - 750 | C-S stretch |

The position of the O-H stretching frequency can be a sensitive indicator of hydrogen bonding. In conformers with an OH···S intramolecular hydrogen bond, this frequency is expected to be red-shifted (shifted to lower wavenumbers) compared to conformers without this interaction.

Experimental Protocols (Cited Methodologies)

While this guide focuses on computational results, it is important to note the experimental techniques that complement and validate these theoretical findings.

Vibrational Overtone Spectroscopy

-

Objective: To probe the X-H stretching vibrations (X = O, S) and identify evidence of intramolecular interactions.

-

Methodology: The vibrational overtone spectra of 2-mercaptoethanol and 1,2-ethanedithiol have been recorded in the gas phase using techniques such as intracavity laser photoacoustic spectroscopy. The sample is introduced into a photoacoustic cell placed within a laser cavity. The absorption of laser radiation at the overtone frequencies leads to pressure waves that are detected by a microphone. By scanning the laser wavelength, the overtone spectrum is obtained. These experimental spectra are then compared with theoretical predictions from ab initio or DFT calculations to assign the observed bands to specific conformers and vibrational modes.

Logical Relationships and Signaling Pathways

The interplay of different forces dictates the conformational preferences of this compound. This can be visualized as a logical relationship diagram.

Caption: Factors influencing the conformational stability.

Conclusion

Quantum chemical calculations provide a detailed and nuanced understanding of the structure, stability, and vibrational properties of this compound. The data and methodologies summarized in this technical guide highlight the importance of considering multiple conformers and the role of intramolecular hydrogen bonding in defining the molecule's characteristics. This theoretical foundation is invaluable for interpreting experimental data and for predicting the behavior of this molecule in complex biological and chemical systems, thereby aiding in the rational design of new drugs and materials.

An In-depth Technical Guide on 1,2-Bis(sulfanyl)ethan-1-ol: Historical Context and Discovery

An exhaustive search of scientific literature and chemical databases for information regarding "1,2-Bis(sulfanyl)ethan-1-ol" has yielded no specific data on its historical context, discovery, synthesis, or characterization. This suggests that the compound may not have been synthesized or, if it has, it has not been described in publicly available scientific literature. It is also possible that the compound is an unstable intermediate that has not been isolated and characterized.

Given the absence of information on the requested compound, this guide will instead focus on a closely related and extensively studied molecule: Ethane-1,2-dithiol . This compound shares the core ethane-1,2-dithiol structure and its well-documented history and properties provide valuable context for the chemical class.

Ethane-1,2-dithiol: A Comprehensive Overview

Ethane-1,2-dithiol, also known as 1,2-dimercaptoethane, is a colorless liquid with the chemical formula C₂H₆S₂. It is a versatile reagent in organic synthesis and coordination chemistry.

Historical Context and Discovery

Key historical developments that enabled the synthesis and study of dithiols like ethane-1,2-dithiol include:

-

The discovery of thiols: In 1834, William Christopher Zeise isolated ethanethiol, marking a significant step in organosulfur chemistry.

-

Williamson ether synthesis: The principles of this reaction, developed in the 1850s, were later adapted for the synthesis of thioethers and thiols.

-

Development of synthetic methodologies: Throughout the late 19th and early 20th centuries, chemists developed various methods for forming carbon-sulfur bonds, which are essential for the synthesis of dithiols.

Synthesis of Ethane-1,2-dithiol

Several methods have been developed for the synthesis of ethane-1,2-dithiol. The most common and historically significant methods are outlined below.

1. Reaction of 1,2-Dihaloethanes with a Sulfide Source

This is a classical and widely used method. The reaction involves the nucleophilic substitution of the halogen atoms in a 1,2-dihaloethane (such as 1,2-dichloroethane or 1,2-dibromoethane) with a sulfur nucleophile.

-

Experimental Protocol:

-

A solution of a sulfur source, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is prepared in a suitable solvent, typically ethanol or water.

-

1,2-Dibromoethane is added to the solution of the sulfur source.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is acidified to protonate the thiolate intermediates.

-

The ethane-1,2-dithiol is then isolated by extraction and purified by distillation.

-

Logical Relationship of the Synthesis:

Caption: Synthesis of Ethane-1,2-dithiol from 1,2-Dibromoethane.

2. From Ethylene Oxide

Ethylene oxide can be used as a starting material to produce ethane-1,2-dithiol. This method involves the ring-opening of the epoxide with a sulfur nucleophile.

-

Experimental Protocol:

-

Ethylene oxide is reacted with an excess of hydrogen sulfide (H₂S) in the presence of a base catalyst.

-

This initial reaction forms 2-mercaptoethanol.

-

The 2-mercaptoethanol is then converted to a halide (e.g., 2-chloroethanol) or a tosylate.

-

The resulting compound is then reacted with a sulfur source, such as sodium hydrosulfide, to introduce the second thiol group.

-

Experimental Workflow for Ethylene Oxide Route:

Caption: Multi-step synthesis of Ethane-1,2-dithiol from Ethylene Oxide.

Quantitative Data for Ethane-1,2-dithiol

| Property | Value |

| Molecular Formula | C₂H₆S₂ |

| Molar Mass | 94.20 g/mol |

| Appearance | Colorless liquid |

| Density | 1.123 g/cm³ |

| Melting Point | -41 °C |

| Boiling Point | 146 °C |

| Solubility in Water | Slightly soluble |

| pKa | ~10.4 (first proton), ~11.6 (second proton) |

Applications in Research and Drug Development

Ethane-1,2-dithiol is a crucial reagent in several areas of chemical research and has implications for drug development:

-

Protecting Group Chemistry: It is widely used to protect aldehydes and ketones as 1,3-dithiolanes. These dithiolanes are stable to a wide range of reaction conditions and can be easily removed, making them valuable intermediates in complex organic syntheses.

Signaling Pathway of Aldehyde Protection:

Caption: Mechanism of 1,3-dithiolane formation.

-

Coordination Chemistry: The two thiol groups of ethane-1,2-dithiol can chelate to metal ions, forming stable complexes. This property is utilized in the synthesis of various metal-sulfur clusters and coordination polymers.

-

Redox Chemistry: The thiol groups can be oxidized to form a disulfide bond, creating a cyclic disulfide. This reversible redox behavior is relevant in the study of biological systems where disulfide bond formation and cleavage are important.

-

Drug Development: While not typically a drug itself, the dithiolane functional group derived from ethane-1,2-dithiol can be found in some biologically active molecules. Furthermore, its ability to interact with metal ions is relevant in the design of metal-chelating drugs.

A Technical Review of 1,2-Bis(sulfanyl)ethan-1-ol and Its Analogs: Synthesis, Properties, and Biological Significance

Introduction

This technical guide provides a comprehensive review of the available scientific literature on 1,2-Bis(sulfanyl)ethan-1-ol and its structurally related analogs. The core molecule, this compound, is a dithiol compound characterized by a two-carbon backbone with sulfhydryl (-SH) groups on each carbon and a hydroxyl (-OH) group on one of the carbons. Despite its simple structure, literature specifically detailing the synthesis, properties, and biological activity of this compound is exceedingly scarce. Consequently, this review broadens its scope to include closely related and better-characterized analogs, primarily derivatives of 1,2-ethanedithiol and 2-mercaptoethanol, to provide a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.

The presence of vicinal thiol groups and a hydroxyl moiety suggests potential applications in areas such as metal chelation, antioxidant therapy, and as building blocks in organic synthesis. The thiol groups are highly reactive and can participate in redox reactions, disulfide bond formation, and coordination with metal ions. The hydroxyl group can be a site for further functionalization, influencing the compound's solubility and biological interactions.

This guide summarizes the known chemical and physical properties of relevant analogs, details pertinent experimental protocols for their synthesis and analysis, and explores their impact on cellular signaling pathways.

Chemical and Physical Properties of Analogs

Due to the limited data on this compound, this section focuses on the properties of its parent compound, 1,2-ethanedithiol, and other relevant analogs. This data is crucial for understanding the potential characteristics of the core molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Solubility |

| 1,2-Ethanedithiol[1][2][3][4] | 540-63-6 | C₂H₆S₂ | 94.20 | Colorless liquid | 146 | -41 | Soluble in ethanol, ether, acetone, benzene; slightly soluble in water and alkali.[2][3] |

| 2-(Dodecylsulfanyl)ethan-1-ol[5] | 1462-55-1 | C₁₄H₃₀OS | 246.45 | Not specified | Not specified | 28 | Not specified |

| 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethan-1-ol[6] | 5244-34-8 | C₆H₁₄O₂S₂ | 182.3 | Not specified | Not specified | Not specified | Not specified |

| 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)ethan-1-ol[7] | 303152-09-2 | C₂₁H₁₈F₂OS | 356.43 | Not specified | Not specified | Not specified | Not specified |

| Ethane, 1,2-bis(isopropylthio)-[8] | 5865-15-6 | C₈H₁₈S₂ | 178.36 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, established methods for the synthesis of the parent compound, 1,2-ethanedithiol, and related thiols can be adapted.

Synthesis of 1,2-Ethanedithiol

A common laboratory-scale synthesis of 1,2-ethanedithiol involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[1] A commercial method involves the reaction of 1,2-dichloroethane with aqueous sodium bisulfide.[1]

Example Protocol (from 1,2-dibromoethane and thiourea):

-

Reaction: A solution of 1,2-dibromoethane and two equivalents of thiourea in ethanol is refluxed. This reaction forms the isothiuronium salt.

-

Hydrolysis: The resulting isothiuronium salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate the dithiol.

-

Purification: The 1,2-ethanedithiol is then isolated and purified by distillation.

A patented process describes the preparation of 1,2-ethanedithiol from ethyl 2-mercaptoethylcarbonate.[9]

Example Protocol (from ethyl 2-mercaptoethylcarbonate): [9]

-

Reaction Mixture: A solution of potassium hydroxide in methanol is saturated with hydrogen sulfide at 15°C.

-

Addition of Starting Material: Ethyl 2-mercaptoethylcarbonate is added to the solution, which is then stirred at room temperature for 18 hours.

-

Workup: The mixture is poured onto crushed ice and acidified with aqueous HCl.

-

Extraction and Purification: The product is extracted with ether, dried over magnesium sulfate, and purified by distillation to yield 1,2-ethanedithiol.[9]

Quantitative Analysis of Dithiols in Biological Samples

The quantification of thiols and dithiols is essential for studying their biological effects. Several methods are available for this purpose.

Ellman's Reagent (DTNB) Assay: [10]

-

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiol groups to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

A sample containing the thiol compound is mixed with a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

The reaction is allowed to proceed for a short incubation period.

-

The absorbance of the solution is measured at 412 nm.

-

The concentration of the thiol is determined by comparison with a standard curve of a known thiol, such as cysteine or glutathione.

-

Fluorescent Labeling with Monobromobimane (mBBr): [11][12]

-

Principle: Monobromobimane is a fluorescent labeling reagent that reacts specifically with thiols to form a stable, highly fluorescent thioether derivative.

-

Procedure:

-

The thiol-containing sample is incubated with an excess of mBBr in a suitable buffer.

-

The reaction is quenched after a specific time.

-

The fluorescently labeled thiols are then separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.[11] This method allows for the simultaneous quantification of different thiols in a complex biological sample.[11][12]

-

Signaling Pathways and Biological Effects

Thiol-containing compounds, particularly dithiols, play a significant role in cellular biology, primarily through their involvement in redox signaling and their ability to interact with proteins.

Redox Signaling and Oxidative Stress

Thiols are critical components of the cellular antioxidant defense system. They can directly scavenge reactive oxygen species (ROS) and participate in enzymatic reactions that detoxify harmful oxidants. The balance between reduced thiols and their oxidized disulfide forms (the thiol-disulfide redox state) is crucial for maintaining cellular homeostasis.

Exposure of cells to oxidants can lead to the modification of critical cysteine residues in proteins involved in cell signaling.[13] This can affect various pathways, including:

-

Protein Kinase C (PKC) activation: Oxidants can modulate the activity of PKC, a key enzyme in many signal transduction pathways.[13]

-

Intracellular Calcium Signaling: Changes in the thiol redox state can disrupt intracellular calcium homeostasis, which is a ubiquitous second messenger.[13]

The effects of oxidants on cell signaling are dose-dependent. Moderate levels of oxidants can potentiate growth signals and promote cell proliferation, while higher concentrations can inhibit growth signals and trigger programmed cell death (apoptosis).[13]

Interaction with Proteins

The sulfhydryl groups of dithiols can interact with cysteine residues in proteins, leading to the formation of mixed disulfides. This can alter the structure and function of the protein, thereby modulating its activity. This mechanism is a key aspect of redox regulation of protein function.

Potential Therapeutic Applications

The ability of dithiols to modulate redox signaling and interact with proteins suggests their potential as therapeutic agents. For instance, compounds that can restore a reduced thiol-disulfide balance may have applications in diseases associated with oxidative stress, such as neurodegenerative diseases and cancer.

In a study on novel alkylsulfanyl-1,2,4-triazole derivatives, designed as combretastatin A-4 analogues, some compounds showed potent antiproliferative activities against cancer cell lines.[14] The most promising compounds displayed IC50 values in the low micromolar range and induced G2/M cell-cycle arrest.[14]

Experimental and Logical Workflow Diagrams

General Workflow for Synthesis and Characterization of a this compound Analog

Caption: General workflow for the synthesis, characterization, and biological evaluation of a this compound analog.

Signaling Pathway: Redox Modulation of Protein Kinase C

Caption: A simplified diagram illustrating the redox modulation of Protein Kinase C (PKC) by reactive oxygen species (ROS) and a dithiol compound.

Conclusion

While direct information on this compound is conspicuously absent from the current scientific literature, a review of its close analogs provides valuable insights into the potential chemistry and biology of this class of compounds. The synthetic accessibility of related dithiols, coupled with their known involvement in critical biological processes such as redox signaling, suggests that this compound and its derivatives could be of interest for further investigation in medicinal chemistry and drug development. The methodologies for synthesis and quantitative analysis presented in this guide offer a foundation for researchers to explore these molecules. Future studies are warranted to synthesize and characterize this compound and to evaluate its specific biological activities and potential therapeutic applications.

References

- 1. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 2. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,2-Ethanedithiol (CAS 540-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 2-({2-[(2-HYDROXYETHYL)SULFANYL]ETHYL}SULFANYL)ETHAN-1-OL | CAS 5244-34-8 [matrix-fine-chemicals.com]

- 7. 2-(benzylsulfanyl)-1,1-bis(4-fluorophenyl)ethan-1-ol | 303152-09-2 | Buy Now [molport.com]

- 8. Ethane, 1,2-bis(isopropylthio)- (CAS 5865-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. US3043880A - Process for preparing 1, 2-ethanedithiol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. cris.tau.ac.il [cris.tau.ac.il]

- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 14. Design, synthesis, and biological evaluation of novel alkylsulfanyl-1,2,4-triazoles as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dithiol Compounds Related to 1,2-Bis(sulfanyl)ethan-1-ol

A Note on the Target Compound: The compound specified as "1,2-Bis(sulfanyl)ethan-1-ol" (proposed structure: HS-CH(OH)-CH2-SH) is not registered with a Chemical Abstracts Service (CAS) number and does not appear in established chemical databases under this or systematically similar IUPAC names. This suggests that the compound is not commercially available or well-characterized in the scientific literature. Therefore, this guide will provide a comprehensive overview of two closely related, well-documented, and widely used compounds: 2-Mercaptoethanol and Ethane-1,2-dithiol .

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, experimental protocols, and biological relevance of these two important dithiol compounds.

2-Mercaptoethanol

IUPAC Name: 2-Sulfanylethan-1-ol[1][2][3] CAS Number: 60-24-2[1][3][4]

2-Mercaptoethanol (often abbreviated as βME or 2-ME) is a chemical compound that is a "hybrid" of ethylene glycol and ethane-1,2-dithiol.[5] It is widely utilized in biochemical and molecular biology applications, primarily as a reducing agent to cleave disulfide bonds in proteins and as an antioxidant to protect against oxidative stress in cell culture.[2][5][6]

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₂H₆OS | [1][3][4] |

| Molar Mass | 78.13 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [7] |

| Odor | Disagreeable, distinctive | [3] |

| Density | 1.114 g/cm³ (at 20 °C) | [3][4] |

| Melting Point | -100 °C | [3][4][5] |

| Boiling Point | 157 °C | [3][4][5] |

| pKa | 9.643 | [3] |

| Refractive Index | 1.4996 (at 20 °C) | [3] |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds for SDS-PAGE

This protocol describes the standard procedure for reducing protein disulfide bonds in a sample buffer for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Preparation of 2x Laemmli Sample Buffer with 2-Mercaptoethanol:

-

To 950 µL of 2x Laemmli sample buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 25% glycerol, 0.01% bromophenol blue), add 50 µL of 2-Mercaptoethanol to achieve a final concentration of 5%.

-

Mix thoroughly by vortexing. This solution should be prepared fresh or stored in small aliquots at -20 °C due to the oxidation of 2-ME.

-

-

Sample Preparation:

-

Mix your protein sample with an equal volume of the prepared 2x Laemmli sample buffer containing 2-ME.

-

Heat the mixture at 95-100 °C for 5 minutes. This step, in conjunction with the SDS and 2-ME, fully denatures the protein and reduces the disulfide bonds.

-

-

Electrophoresis:

-

After heating and a brief centrifugation to collect the sample at the bottom of the tube, the sample is ready to be loaded onto an SDS-PAGE gel.

-

Protocol 2: Inhibition of Ribonucleases during RNA Extraction

2-Mercaptoethanol is used to irreversibly denature ribonucleases (RNases), which are notoriously stable enzymes, during RNA isolation procedures.[3]

-

Lysis Buffer Preparation:

-

Prepare a cell lysis buffer appropriate for your sample type.

-

Immediately before use, add 2-Mercaptoethanol to the lysis buffer to a final concentration of 0.1 M (a 1:100 dilution of a 10 M stock).

-

-

Homogenization:

-

Homogenize the cells or tissue in the prepared lysis buffer containing 2-ME. The presence of the reducing agent will break the disulfide bonds within the RNases, leading to their denaturation and inactivation.

-

-

RNA Purification:

-

Proceed with your standard RNA purification protocol (e.g., phenol-chloroform extraction or column-based methods). The initial inactivation of RNases is critical for obtaining high-quality, intact RNA.

-

Biological Pathway and Workflow

Workflow for Protein Denaturation and Reduction

The following diagram illustrates the workflow for preparing a protein sample for analysis by SDS-PAGE, highlighting the role of 2-Mercaptoethanol.

Caption: Workflow for protein sample preparation for SDS-PAGE.

Ethane-1,2-dithiol

IUPAC Name: Ethane-1,2-dithiol[8][9][10] CAS Number: 540-63-6[8][9][10]

Ethane-1,2-dithiol, also known as 1,2-dimercaptoethane, is a dithiol compound commonly used in organic synthesis as a protecting group for aldehydes and ketones and as a ligand in coordination chemistry.[8][9] It is notable for its strong and unpleasant odor.[9]

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₂H₆S₂ | [9][10][11] |

| Molar Mass | 94.20 g/mol | [9][11] |

| Appearance | Colorless liquid | [9][11] |

| Density | 1.123 g/cm³ | [9][11] |

| Melting Point | -41 °C | [9][11] |

| Boiling Point | 146 °C | [9][11] |

| pKa | ~11 | [9][11] |

| Refractive Index | 1.5589 (at 25 °C) | [9][11] |

Experimental Protocols

Protocol 3: Protection of a Ketone as a 1,3-Dithiolane

This protocol describes the general procedure for protecting a ketone functional group using ethane-1,2-dithiol.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).

-

Add ethane-1,2-dithiol (1.1 equivalents).

-

Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction is typically complete within a few hours.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,3-dithiolane.

-

Chemical Reaction Pathway

Formation of a 1,3-Dithiolane Protecting Group

The following diagram illustrates the reaction pathway for the protection of a ketone using ethane-1,2-dithiol.

Caption: Reaction scheme for the formation of a 1,3-dithiolane.

References

- 1. CAS RN 60-24-2 | Fisher Scientific [fishersci.com]

- 2. MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 3. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Mercaptoethanol [chemeurope.com]

- 6. Reducing agent - 2-Mercaptoethanol Biotrend [biotrend.com]

- 7. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 8. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 10. 1,2-Ethanedithiol [webbook.nist.gov]

- 11. 1,2-Ethanedithiol [chemeurope.com]

Methodological & Application

Application Note: 1,2-Bis(sulfanyl)ethan-1-ol (DTE-OH) in Proteomics Research

Introduction